

The Pharmacology of BMY 14802: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 14802, also known as BMS-181100, is a pyrimidinylpiperazine derivative that has been investigated for its potential as an atypical antipsychotic agent.[1][2] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, **BMY 14802** exhibits a unique pharmacological profile characterized by high affinity for sigma-1 (σ1) receptors and serotonin 5-HT1A receptors.[1][2] This document provides an in-depth technical overview of the pharmacology of **BMY 14802**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. Although it reached Phase III clinical trials for the treatment of psychosis, it was never marketed.[3]

Receptor Binding Affinity

BMY 14802 displays a distinct binding profile, with its most potent interactions at the sigma-1 and 5-HT1A receptors and notably weak affinity for dopamine D2 receptors.[2][4] This profile distinguishes it from classical neuroleptics and underlies its "atypical" classification. The binding affinities for various receptors are summarized in the table below.



Receptor	pIC50	IC50 (nM)	Radioligand	Tissue Source	Reference(s
Sigma-1	7.3	~50	Various	Mouse/Rat Brain	[1]
5-HT1A	6.7	~200	[3H]8-OH- DPAT	Mouse/Rat Brain	[1]
Dopamine D2	< 5	>10,000	[3H]spiperon e	Rat Striatum	[4]
Dopamine D4	-	-	-	-	[3]
5-HT2	-	-	-	-	[3]
Adrenergic α1	-	-	-	-	[5]

Table 1: Receptor Binding Affinities of **BMY 14802**. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Mechanism of Action & Signaling Pathways

The pharmacological effects of **BMY 14802** are primarily attributed to its dual activity as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist.[1][5]

Sigma-1 Receptor Antagonism

BMY 14802 acts as an antagonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6][7] The precise downstream signaling cascade of sigma-1 receptor antagonism is complex and not fully elucidated, but it is known to modulate various neurotransmitter systems, including the dopaminergic system.[8][9] Blockade of sigma-1 receptors by **BMY 14802** is thought to contribute to its antipsychotic-like effects by indirectly modulating dopamine neurotransmission.[8]





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Figure 1: Proposed Signaling Pathway of **BMY 14802** via Sigma-1 Receptor Antagonism. This diagram illustrates the antagonistic action of **BMY 14802** on the sigma-1 receptor, leading to the modulation of dopaminergic neurons and potentially contributing to its antipsychotic properties.

5-HT1A Receptor Agonism

BMY 14802 is a functional agonist at 5-HT1A receptors.[1][10] These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[11][12] In the dorsal raphe nucleus, presynaptic 5-HT1A autoreceptors are activated by **BMY 14802**, leading to a decrease in the firing rate of serotonergic neurons and reduced serotonin release in projection areas like the hippocampus. [10] This action is thought to contribute to the anxiolytic and antidepressant-like effects observed with some 5-HT1A agonists.



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Figure 2: **BMY 14802** Signaling through the 5-HT1A Receptor. This diagram shows the agonistic effect of **BMY 14802** on the 5-HT1A receptor, leading to the activation of the inhibitory G-protein (Gi), subsequent inhibition of adenylyl cyclase, and a decrease in cAMP levels, resulting in neuronal inhibition.

Pharmacological Effects on Neurotransmitter Systems Dopaminergic System



Despite its low affinity for dopamine receptors, **BMY 14802** significantly modulates the dopaminergic system.[4][8] In vivo studies have shown that **BMY 14802** increases dopamine metabolism and release.[9] Electrophysiological studies have demonstrated that **BMY 14802** can reverse the inhibitory effects of dopamine agonists on the firing of midbrain dopamine neurons, with a more potent effect on A10 (ventral tegmental area) neurons compared to A9 (substantia nigra) neurons.[8] This regional selectivity may underlie its potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Serotonergic System

As a 5-HT1A receptor agonist, **BMY 14802** directly impacts the serotonergic system.[10] In vivo microdialysis studies have shown that systemic administration of **BMY 14802** dosedependently decreases extracellular serotonin levels in the dorsal raphe and hippocampus.[10] This effect is mediated by the activation of somatodendritic 5-HT1A autoreceptors.[10]

Experimental Protocols

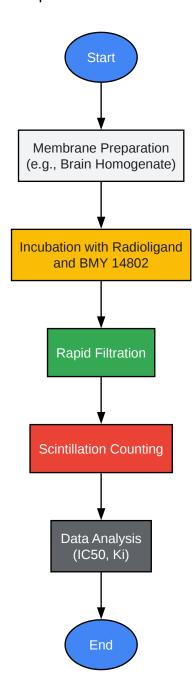
The pharmacological profile of **BMY 14802** has been characterized through a variety of in vitro and in vivo experimental paradigms.

Radioligand Binding Assays

- Objective: To determine the binding affinity of **BMY 14802** for various receptors.
- General Procedure:
 - Membrane Preparation: Brain tissue (e.g., rodent striatum for D2 receptors, cortex for 5-HT1A receptors) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.[13][14][15]
 - Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of BMY 14802.[1][4]
 - Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13][14]
 - Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.



 Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.



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Figure 3: Workflow of a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like **BMY 14802** to its target receptors.



In Vivo Electrophysiology

- Objective: To assess the effects of BMY 14802 on the firing activity of specific neuronal populations (e.g., dopaminergic neurons in the VTA and SNc).[8][16][17][18]
- · General Procedure:
 - Animal Preparation: Anesthetized rodents (typically rats) are placed in a stereotaxic frame.
 - Electrode Placement: A recording microelectrode is lowered into the brain region of interest (e.g., VTA or SNc).
 - Neuronal Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials).[16]
 [17]
 - Drug Administration: BMY 14802 is administered systemically (e.g., intravenously) or locally via microiontophoresis.
 - Data Recording and Analysis: Changes in the firing rate and pattern of the neurons are recorded and analyzed.

In Vivo Microdialysis

- Objective: To measure the effects of BMY 14802 on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in specific brain regions of freely moving animals.[10][19][20]
- General Procedure:
 - Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus).
 - Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
 - Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.



- Drug Administration: BMY 14802 is administered systemically.
- Neurochemical Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters and their metabolites.[19]

Behavioral Pharmacology Conditioned Avoidance Response (CAR)

- Objective: To assess the antipsychotic potential of BMY 14802. This test has high predictive validity for antipsychotic efficacy.[21][22]
- General Procedure:
 - Training: Animals (typically rats) are trained to avoid an aversive stimulus (e.g., foot shock)
 by performing a specific action (e.g., pressing a lever, moving to another compartment) in response to a conditioned stimulus (e.g., a light or tone).[21]
 - Drug Administration: BMY 14802 is administered prior to the testing session.
 - Testing: The ability of the drug to disrupt the avoidance response without impairing the
 escape response (the response to the aversive stimulus itself) is measured. A selective
 disruption of avoidance is indicative of antipsychotic-like activity.[21]

Catalepsy Test

- Objective: To evaluate the potential of BMY 14802 to induce extrapyramidal side effects (EPS), a common liability of typical antipsychotics.[23][24][25][26][27]
- General Procedure:
 - Drug Administration: BMY 14802 is administered to rodents.
 - Posture Imposition: The animal is placed in an unusual posture, such as with its forepaws on an elevated bar (the "bar test").[23][26][27]
 - Measurement: The time it takes for the animal to correct its posture is measured. A
 prolonged maintenance of the imposed posture is indicative of catalepsy. BMY 14802 has



been shown not to induce catalepsy in rats.[2]

Clinical Trials

BMY 14802 was advanced to Phase III clinical trials for the treatment of schizophrenia.[2][3] In a multicenter, open-label study involving patients with acute exacerbations of schizophrenia, **BMY 14802** was administered at doses up to 3000 mg/day for four weeks.[2] The study failed to demonstrate significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[2] Importantly, the trial confirmed the preclinical findings of a low propensity for extrapyramidal side effects, as no significant changes in scores on the Abnormal Involuntary Movement Scale (AIMS) or the Simpson-Angus Scale were observed.[2]

Conclusion

BMY 14802 possesses a novel pharmacological profile, acting as a sigma-1 receptor antagonist and a 5-HT1A receptor agonist with minimal affinity for dopamine D2 receptors. This profile translates to a distinct mechanism of action that modulates dopaminergic and serotonergic neurotransmission. While preclinical studies demonstrated antipsychotic-like potential with a low risk of extrapyramidal side effects, clinical trials in patients with schizophrenia did not show efficacy. Nevertheless, the study of **BMY 14802** has provided valuable insights into the potential of targeting sigma-1 and 5-HT1A receptors for the development of novel psychotropic agents. Further research into compounds with similar but optimized pharmacological profiles may hold promise for the treatment of various neuropsychiatric disorders.

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